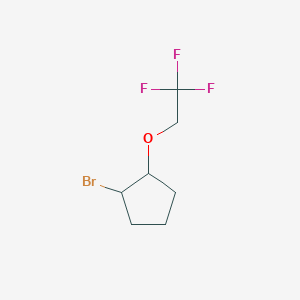

1-Bromo-2-(2,2,2-trifluoroethoxy)cyclopentane

Beschreibung

1-Bromo-2-(2,2,2-trifluoroethoxy)cyclopentane is a halogenated cyclopentane derivative featuring a bromine atom and a trifluoroethoxy (–OCH₂CF₃) group at adjacent positions on the five-membered ring.

- Molecular Formula: C₇H₁₀BrF₃O (derived by analogy to benzene-based analogs like CID 22615479 ).

- The trifluoroethoxy group is strongly electron-withdrawing due to the inductive effects of fluorine, which may activate the adjacent bromine as a leaving group. Bromine’s position on the ring makes the compound a candidate for nucleophilic substitution or coupling reactions in synthetic chemistry.

Eigenschaften

Molekularformel |

C7H10BrF3O |

|---|---|

Molekulargewicht |

247.05 g/mol |

IUPAC-Name |

1-bromo-2-(2,2,2-trifluoroethoxy)cyclopentane |

InChI |

InChI=1S/C7H10BrF3O/c8-5-2-1-3-6(5)12-4-7(9,10)11/h5-6H,1-4H2 |

InChI-Schlüssel |

MTUICFGPJCQRSP-UHFFFAOYSA-N |

Kanonische SMILES |

C1CC(C(C1)Br)OCC(F)(F)F |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 1-Bromo-2-(2,2,2-trifluoroethoxy)cyclopentane can be synthesized through several methods. One common approach involves the reaction of cyclopentanol with 2,2,2-trifluoroethanol in the presence of a strong acid catalyst to form 2-(2,2,2-trifluoroethoxy)cyclopentanol. This intermediate is then brominated using a brominating agent such as phosphorus tribromide (PBr3) or N-bromosuccinimide (NBS) to yield the final product .

Industrial Production Methods: Industrial production of 1-Bromo-2-(2,2,2-trifluoroethoxy)cyclopentane typically involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and reagent concentrations.

Analyse Chemischer Reaktionen

Types of Reactions: 1-Bromo-2-(2,2,2-trifluoroethoxy)cyclopentane undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as hydroxide ions (OH-) or amines (NH2-), leading to the formation of different derivatives.

Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction Reactions: Reduction of the bromine atom can yield cyclopentane derivatives.

Common Reagents and Conditions:

Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH3) under basic conditions.

Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products:

- Substitution reactions yield various substituted cyclopentane derivatives.

- Oxidation reactions produce ketones or carboxylic acids.

- Reduction reactions result in cyclopentane derivatives with reduced functional groups.

Wissenschaftliche Forschungsanwendungen

1-Bromo-2-(2,2,2-trifluoroethoxy)cyclopentane has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential use in drug development and as a pharmacological agent.

Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Wirkmechanismus

The mechanism of action of 1-Bromo-2-(2,2,2-trifluoroethoxy)cyclopentane involves its interaction with molecular targets through its functional groups. The bromine atom and trifluoroethoxy group can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. These interactions can affect biological pathways and molecular targets, leading to potential pharmacological effects .

Vergleich Mit ähnlichen Verbindungen

1-Bromo-2-Fluorocyclopentane

Key Differences :

- Substituent Effects : Replacing the trifluoroethoxy group with a single fluorine atom reduces steric bulk and electron-withdrawing capacity. The fluorine atom exerts weaker inductive effects compared to –OCH₂CF₃, resulting in slower reaction kinetics in substitution reactions .

| Property | 1-Bromo-2-(2,2,2-Trifluoroethoxy)cyclopentane | 1-Bromo-2-Fluorocyclopentane |

|---|---|---|

| Molecular Weight (g/mol) | ~247.0 (estimated) | ~178.0 |

| Electron-Withdrawing Group | –OCH₂CF₃ (strong) | –F (moderate) |

| Leaving Group Reactivity | High (activated by –OCH₂CF₃) | Moderate |

2-[2-(2,2,2-Trifluoroethoxy)phenoxy]ethyl Bromide (CAS 160969-00-6)

Key Differences :

- Backbone Structure: The ethyl chain and aromatic ring in this compound contrast with the cyclopentane ring, leading to divergent reactivity. The cyclopentane’s ring strain may favor ring-opening reactions, while the aromatic system in the phenoxyethyl analog enables conjugation and stabilization .

- Synthetic Utility: The phenoxyethyl bromide is tailored for constructing ether-linked pharmaceuticals (e.g., kinase inhibitors), whereas the cyclopentane derivative could serve as a scaffold for strained ring systems in drug discovery.

1-Bromopentane (CAS 110-53-2)

Key Differences :

- Structure and Reactivity : As a straight-chain alkyl bromide, 1-bromopentane lacks steric hindrance and electronic activation, making it less reactive in SN2 reactions compared to the cyclopentane analog. The trifluoroethoxy group in the latter enhances bromine’s leaving-group ability .

- Safety Profile : 1-Bromopentane requires stringent handling due to its volatility and toxicity, whereas the cyclopentane derivative’s bulkier structure may reduce volatility but necessitate precautions for halogenated compound toxicity .

Reactivity in Cross-Coupling Reactions

- The trifluoroethoxy group’s electron-withdrawing nature likely facilitates palladium-catalyzed cross-coupling reactions, similar to brominated aryl compounds (e.g., Suzuki coupling in ).

- Compared to 1-bromo-2-fluorocyclopentane, the trifluoroethoxy derivative may exhibit faster reaction rates in such transformations due to enhanced leaving-group activation .

Pharmaceutical Potential

- Fluorinated compounds are prominent in drug development for their metabolic stability and bioavailability . The trifluoroethoxy group in this compound could improve membrane permeability compared to non-fluorinated analogs.

- Potential applications include serving as a building block for antiviral or anticancer agents, leveraging bromine’s versatility in functionalization.

Biologische Aktivität

1-Bromo-2-(2,2,2-trifluoroethoxy)cyclopentane is an organic compound notable for its unique molecular structure, characterized by the presence of a bromine atom and a trifluoroethoxy group attached to a cyclopentane ring. This compound has garnered interest in various fields, particularly in medicinal chemistry and pharmacology, due to its potential biological activities.

The molecular formula of 1-Bromo-2-(2,2,2-trifluoroethoxy)cyclopentane is , with a molecular weight of approximately 247.05 g/mol. The trifluoroethoxy group enhances the compound's solubility and reactivity, making it suitable for diverse applications in chemical synthesis and biological studies.

Synthesis methods typically involve halogenation reactions or substitution reactions that introduce the bromine and trifluoroethoxy groups into the cyclopentane framework. Understanding these synthetic pathways is crucial for exploring the compound's biological interactions.

Interaction Studies

Research indicates that 1-Bromo-2-(2,2,2-trifluoroethoxy)cyclopentane interacts with various biological systems, which can provide insights into its pharmacokinetics and potential toxicity. Interaction studies often focus on how this compound affects enzymes or receptors within biological pathways. For instance:

- Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting drug metabolism and efficacy.

- Receptor Modulation : The structural features of 1-Bromo-2-(2,2,2-trifluoroethoxy)cyclopentane could allow it to modulate receptor activity, influencing signaling pathways related to pain perception or inflammation.

Case Studies

Case Study 1: Analgesic Activity

A study evaluated the analgesic properties of compounds structurally related to 1-Bromo-2-(2,2,2-trifluoroethoxy)cyclopentane. Results indicated that modifications in the trifluoroethoxy group significantly enhanced pain relief effects in animal models. This suggests a potential pathway for developing new analgesics based on this scaffold.

Case Study 2: Antimicrobial Properties

Another investigation assessed the antimicrobial activity of various bromoalkyl compounds. It was found that 1-Bromo-2-(2,2,2-trifluoroethoxy)cyclopentane exhibited moderate activity against certain bacterial strains. This highlights its potential as a lead compound for further development in antimicrobial therapies.

Comparative Analysis

To better understand the unique properties of 1-Bromo-2-(2,2,2-trifluoroethoxy)cyclopentane compared to similar compounds, the following table summarizes key features:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 1-Bromo-3-(trifluoromethyl)cyclohexane | C7H8BrF3 | Contains a trifluoromethyl group |

| 1-Bromo-4-(trifluoromethyl)benzene | C7H4BrF3 | Aromatic system; used in various chemical syntheses |

| 1-Bromo-3-(trifluoroethoxy)cyclobutane | C7H10BrF3O | Smaller ring structure; different cyclic properties |

| 1-Bromo-2-(2,2,2-trifluoroethoxy)cyclopentane | C8H8BrF3O | Distinctive trifluoroethoxy group enhances solubility |

This comparison illustrates how variations in functional groups influence the chemical behavior and biological activity of these compounds.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.